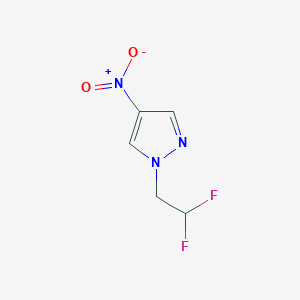

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIIEPTRYGDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2,2 Difluoroethyl 4 Nitro 1h Pyrazole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole suggests two primary disconnection points. The most direct approach involves the disconnection of the N-C bond between the pyrazole (B372694) ring and the difluoroethyl side chain. This strategy identifies 4-nitro-1H-pyrazole as a key intermediate and a suitable 2,2-difluoroethyl electrophile (such as 2,2-difluoroethyl tosylate or 1-halo-2,2-difluoroethane) as the required coupling partner. This pathway relies on an N-alkylation reaction to form the final product.

A more fundamental disconnection breaks down the 4-nitro-1H-pyrazole ring itself. This approach leads to simpler, more fundamental precursors. The pyrazole ring is typically formed via a cyclocondensation reaction, suggesting precursors such as hydrazine (B178648) (or a hydrazine derivative) and a three-carbon building block containing a nitro group, for example, nitromalondialdehyde or a similar 1,3-dicarbonyl equivalent.

Classical and Advanced Cyclocondensation Reactions in Pyrazole Synthesis

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with the Knorr pyrazole synthesis, first described in 1883, remaining a cornerstone method. mdpi.comnih.govnih.gov This and other related cyclocondensation reactions are crucial for preparing the 4-nitro-1H-pyrazole intermediate.

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govnih.gov This reaction acts as a straightforward and rapid approach to polysubstituted pyrazoles. mdpi.comnih.gov The mechanism involves the reaction of a bidentate nucleophile (hydrazine) with a suitable three-carbon unit containing two electrophilic centers. mdpi.com

Another significant pathway involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as unsaturated aldehydes and ketones. mdpi.comnih.govpharmaguideline.com This method also leads to the formation of the pyrazole ring through a cyclization process. The choice of the three-carbon precursor is critical for installing the required nitro group at the 4-position of the pyrazole ring.

| Reaction Type | Precursor 1 | Precursor 2 | Product |

| Knorr Synthesis | Hydrazine | 1,3-Dicarbonyl Compound | Substituted Pyrazole |

| Cyclocondensation | Hydrazine | α,β-Unsaturated Carbonyl | Substituted Pyrazole |

A significant challenge in pyrazole synthesis arises when using unsymmetrical precursors, such as an unsymmetrical 1,3-diketone or a substituted hydrazine. mdpi.comnih.gov These reactions can lead to the formation of a mixture of two regioisomers, which can be difficult to separate. nih.gov Consequently, developing regioselective strategies is a key focus of modern synthetic methods.

Several strategies have been developed to control the regioselectivity of pyrazole formation:

Solvent Choice: The use of aprotic dipolar solvents over polar protic solvents (like ethanol) has been shown to improve regioselectivity in the condensation of aryl hydrazines with 1,3-diketones. nih.gov

Alternative Precursors: Employing precursors other than traditional 1,3-dicarbonyls can provide better regiochemical control. For instance, the reaction of N-tosylhydrazones with unactivated bromovinyl acetals (acting as alkyne surrogates) offers an efficient and highly regioselective route to 3,5-disubstituted pyrazoles. thieme.de

Multi-component Reactions: Embedding 1,3-dipolar cycloadditions into one-pot, multi-component reaction (MCR) sequences has been developed for the concise and often regioselective synthesis of pyrazoles. nih.gov

Catalysis: Various catalysts, including copper, silver, and nickel complexes, have been employed to facilitate pyrazole synthesis under mild conditions and, in some cases, to influence the regiochemical outcome. mdpi.comorganic-chemistry.org

For the synthesis of a specifically substituted pyrazole like 4-nitro-1H-pyrazole, a symmetrical C3 precursor such as nitromalondialdehyde would be ideal to avoid issues of regioselectivity.

Strategies for Introducing the 2,2-Difluoroethyl Moiety

Once the 4-nitro-1H-pyrazole core is obtained, the final step is the introduction of the 2,2-difluoroethyl group onto one of the ring nitrogen atoms.

N-alkylation is a fundamental and widely used method for functionalizing the pyrazole ring. pharmaguideline.com The typical procedure involves the deprotonation of the pyrazole's N-H group with a base, followed by the addition of an alkylating agent. semanticscholar.org In the case of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, this would involve reacting 4-nitro-1H-pyrazole with a suitable 2,2-difluoroethyl electrophile.

The general reaction is as follows:

Deprotonation: The 4-nitro-1H-pyrazole is treated with a base (e.g., sodium hydride, potassium carbonate) to remove the acidic proton from the nitrogen atom, generating a pyrazolate anion.

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon of a 2,2-difluoroethylating agent, such as 1-bromo-2,2-difluoroethane, 2,2-difluoroethyl tosylate, or a similar substrate with a good leaving group.

Recently, alternative N-alkylation methods that avoid strong bases have been developed. One such method uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing a milder route to N-alkyl pyrazoles. semanticscholar.orgmdpi.com This approach could potentially be adapted for the introduction of the 2,2-difluoroethyl group.

| Step | Reagents | Purpose |

| 1. Deprotonation | 4-nitro-1H-pyrazole, Base (e.g., NaH, K₂CO₃) | Generate nucleophilic pyrazolate anion |

| 2. Alkylation | 2,2-difluoroethyl halide or tosylate | Introduce the 2,2-difluoroethyl group via Sₙ2 reaction |

While the target compound contains a 2,2-difluoroethyl (-CH₂CHF₂) group, it is relevant to discuss the closely related process of N-difluoromethylation (-CHF₂), which represents an advanced strategy for creating fluorinated pyrazoles. This method directly introduces a difluoromethyl group onto the pyrazole nitrogen. A key precursor for the target molecule, 4-nitro-1H-pyrazole, can be used in this reaction to produce the related compound, 1-(difluoromethyl)-4-nitro-1H-pyrazole. exsyncorp.com

Simple and efficient protocols for the direct N-difluoromethylation of pyrazoles have been developed using commercially available and easy-to-handle reagents that act as difluorocarbene precursors. researchgate.netijsrem.com One such reagent is diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂). researchgate.net Another common source for this transformation is chlorodifluoromethane (B1668795) (ClCF₂H). ijsrem.comarkat-usa.org These methods provide a cost-efficient and environmentally benign route to N-difluoromethylated molecules. ijsrem.com The difluoromethylation of a polydentate heterocycle like a substituted pyrazole can lead to a mixture of isomers, presenting a potential separation challenge. arkat-usa.org

[3+2] Cycloaddition Reactions Utilizing Difluoroacetohydrazonoyl Bromides

The construction of the pyrazole ring bearing a difluoromethyl or related fluoroalkyl group often employs [3+2] cycloaddition reactions. A key building block for this approach is a difluoroacetohydrazonoyl bromide, which serves as a difluoromethylated nitrile imine precursor. researchgate.net These nitrile imines are versatile 1,3-dipoles that react readily with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole rings, respectively. organic-chemistry.orgnih.gov

This method is particularly effective for creating 3-difluoromethyl pyrazole compounds. nih.gov The reaction typically proceeds under mild conditions and exhibits good regioselectivity, making it a powerful tool for synthesizing fluoroalkyl-substituted heterocycles. organic-chemistry.org Difluoroacetohydrazonoyl bromides are stable and effective reagents for introducing the CF₂H-group, which is a crucial structural motif in many modern pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org The reaction involves the in situ generation of the nitrile imine from the hydrazonoyl bromide, usually via dehydrohalogenation with a base, which then undergoes a regioselective cycloaddition with an appropriate alkene or alkyne to yield the desired pyrazole derivative. exsyncorp.com

Methods for Nitration and Nitro Group Incorporation

The introduction of a nitro group at the C4-position of the pyrazole ring is a critical step in the synthesis of the title compound and its analogues. The synthetic strategy can follow two main pathways: either the nitration of a pre-formed 1-(2,2-difluoroethyl)-1H-pyrazole or the N-alkylation of an existing 4-nitro-1H-pyrazole intermediate. The latter is often preferred. For instance, the closely related analogue 1-(difluoromethyl)-4-nitro-1H-pyrazole is typically manufactured by the difluoromethylation of 4-nitro-1H-pyrazole. exsyncorp.comexsyncorp.com

Direct nitration of the pyrazole nucleus is a well-established transformation. Standard nitrating agents are effective, though the reaction conditions must be controlled to avoid side reactions. Common methods include:

Mixed Acid Nitration : A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a classic and potent nitrating system for many heterocyclic compounds, including pyrazoles. bioorganica.com.uagoogle.com

Nitric Acid in Acetic Anhydride (B1165640) : Using nitric acid in acetic anhydride (Ac₂O) provides an alternative medium for nitration, which can sometimes offer different selectivity or milder conditions compared to mixed acid. bioorganica.com.uagoogle.com

Nitric Acid in Trifluoroacetic Anhydride : This system can be used for the direct nitration of a variety of five-membered heterocycles, affording mononitro derivatives in good yields. nih.gov

Dinitrogen Pentoxide (N₂O₅) : Nitration of pyrazole can be readily achieved using N₂O₅ over faujasite zeolites, yielding products such as 1,4-dinitropyrazole under mild conditions. thieme-connect.de

The choice of nitrating agent and reaction conditions depends on the substituents already present on the pyrazole ring, as these can influence the ring's reactivity and the regioselectivity of the nitration. researchgate.net

Modern Synthetic Enhancements and Green Chemistry Approaches

In recent years, synthetic organic chemistry has increasingly adopted green chemistry principles, focusing on methods that improve efficiency, reduce waste, and utilize less hazardous materials. The synthesis of pyrazole derivatives has benefited significantly from these advancements. digitellinc.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of organic reactions. chemicalbook.com For pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often increasing product yields. digitellinc.com This high efficiency is attributed to the rapid and uniform heating of the reaction mixture. researchgate.net MAOS has been successfully applied to various steps in pyrazole synthesis, including the condensation of chalcones with hydrazines and subsequent cyclization. mdpi.com The technique is noted for its ability to facilitate reactions under milder conditions and sometimes in the absence of traditional solvents. chemicalbook.com

| Reaction Type | Conventional Time | Microwave Time | Yield (%) | Reference |

| Pyrazolone (B3327878) Synthesis | 4 hours | 2 minutes | 88 | chemicalbook.com |

| Dihydropyrimidinone Synthesis | 45-75 minutes | 2 minutes | 88-98 | chemicalbook.com |

| Pyrazole Synthesis from Enones | Several hours | 4 minutes | 82-96 | digitellinc.com |

Ultrasound-Assisted Organic Synthesis (UAOS)

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to induce acoustic cavitation, which can enhance reaction rates and yields. This sonochemical approach is considered a valuable green chemistry tool, particularly for reactions requiring milder conditions. The synthesis of various pyrazole derivatives, including pyrazolines and pyrazolone derivatives, has been successfully achieved using ultrasound irradiation. For example, 1,5-disubstituted pyrazoles have been synthesized in high yields with significantly reduced reaction times (75-90 minutes) under ultrasound irradiation compared to conventional heating methods.

Multicomponent Reactions (MCRs) for Pyrazole Framework Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, epitomize the principles of atom and step economy. MCRs have become increasingly popular for the synthesis of complex heterocyclic frameworks like pyrazoles due to their efficiency and convergence. Various MCR strategies have been developed to construct the pyrazole ring, often involving the in situ generation of a key intermediate that undergoes subsequent cyclization. These one-pot procedures are highly valued for their ability to rapidly generate molecular diversity from simple starting materials, making them a cornerstone of modern green synthetic chemistry.

Synthesis of Key Analogues and Derivatives of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole

The structural motif of 1-fluoroalkyl-4-nitro-1H-pyrazole is present in several biologically active molecules, making the synthesis of its analogues a topic of significant interest in medicinal and agrochemical research.

A key analogue is 1-(difluoromethyl)-4-nitro-1H-pyrazole . This compound is a vital intermediate in the synthesis of Milvexian, an investigational oral anticoagulant that acts as an inhibitor of Factor XIa. nih.govnih.govexsyncorp.com The primary synthetic route involves the N-difluoromethylation of 4-nitro-1H-pyrazole. exsyncorp.comexsyncorp.com

A crucial derivative of this analogue is 1-(difluoromethyl)-1H-pyrazole-4-amine . This compound is prepared by the reduction of the nitro group of 1-(difluoromethyl)-4-nitro-1H-pyrazole. A common laboratory method for this transformation is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst in a solvent like ethyl acetate, leading to high yields of the corresponding amine.

Another important class of analogues are 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds are positional isomers and include several commercially successful fungicides like Bixafen, Isopyrazam, and Fluxapyroxad. Their synthesis involves constructing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, which is then coupled with various aniline (B41778) derivatives to produce the final amide products.

An article focusing on the specific synthetic methodologies for "1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid" and its halogenated derivatives cannot be generated at this time. Despite a comprehensive search of available scientific literature and patent databases, detailed experimental procedures, reaction pathways, and research findings for the synthesis of these specific compounds could not be located.

General synthetic principles for analogous pyrazole derivatives are well-documented. These typically involve the cyclocondensation of a hydrazine derivative (in this case, (2,2-difluoroethyl)hydrazine) with a suitably substituted 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. Subsequent functional group manipulations, such as nitration, carboxylation, and halogenation, would then be performed.

However, without specific literature detailing these steps for the target molecules, providing a "thorough, informative, and scientifically accurate" article that strictly adheres to the requested outline, including data tables and detailed research findings, is not possible. The generation of such specific chemical information without direct sources would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Specific experimental ¹H, ¹³C, and ¹⁹F NMR data for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Experimentally determined wavenumbers (cm⁻¹) and assignments for the characteristic vibrational modes from IR and Raman spectra of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Data regarding the maximum absorption wavelengths (λmax) and molar absorptivity (ε) for the electronic transitions of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole are not documented in the available sources.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the exact mass can be calculated from the molecular formula (C₅H₅F₂N₃O₂), experimentally determined high-resolution mass spectrometry data, including the molecular ion peak and the fragmentation pattern for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, have not been published.

Single-Crystal X-ray Diffraction for Solid-State Structure Confirmation

There are no published reports on the successful growth of single crystals of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole. Consequently, crystallographic data, such as the crystal system, space group, unit cell dimensions, bond lengths, and bond angles, are not available.

Elemental Analysis for Empirical Formula Validation

Experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) to validate the empirical formula of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole are not reported in the scientific literature.

Computational and Theoretical Investigations of 1 2,2 Difluoroethyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry and determine its ground-state electronic properties. eurjchem.comsemanticscholar.org

These calculations typically reveal that the pyrazole (B372694) ring is largely planar. The nitro group at the C4 position tends to be coplanar with the ring to maximize resonance stabilization. The difluoroethyl group at the N1 position, however, introduces conformational flexibility. DFT is also used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties using DFT This table presents hypothetical data based on typical DFT calculations for similar pyrazole derivatives.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.8 eV | Indicates electron-donating ability |

| LUMO Energy | -3.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures molecular polarity |

The presence of a rotatable single bond between the pyrazole nitrogen and the ethyl group necessitates a conformational analysis. The energy landscape of a molecule describes its potential energy as a function of its geometric parameters. researchgate.netfrontiersin.org For 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, the most significant conformational variable is the dihedral angle defined by the pyrazole ring and the C-C bond of the ethyl group.

By systematically rotating this bond and calculating the corresponding energy at each step, a potential energy surface can be generated. This analysis identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nih.gov Such studies often reveal that specific orientations, which minimize steric hindrance and optimize weak intramolecular interactions, are energetically favored. nih.gov The energy landscape for this molecule is characterized by multiple minima corresponding to different rotational isomers (rotamers) of the difluoroethyl group. frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, vibrational motions, and interactions with a solvent environment. mdpi.commdpi.com

For 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, an MD simulation would typically be run for several nanoseconds. The resulting trajectory would show the pyrazole ring maintaining its rigidity while the difluoroethyl side chain exhibits significant flexibility, transitioning between the various low-energy conformations identified in the energy landscape analysis. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is often a condensed phase rather than an isolated state in a vacuum. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. mdpi.com DFT and other quantum methods can accurately calculate parameters associated with various spectroscopic techniques. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. The calculated shifts for the pyrazole ring protons and carbons, as well as for the difluoroethyl group, can be compared to experimental spectra. Discrepancies between calculated and experimental values are often minimal but can be attributed to solvent effects or the limitations of the theoretical model. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. Key predicted vibrations include the N-O stretching modes of the nitro group, C-H and C-F stretching of the difluoroethyl group, and various vibrational modes of the pyrazole ring. Comparing theoretical and experimental IR spectra helps confirm the molecular structure and the nature of its chemical bonds. mdpi.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the typical correlation between calculated and observed values for similar compounds.

| Spectroscopic Data | Theoretical Value | Experimental Value |

|---|---|---|

| 1H NMR (pyrazole H) | δ 8.15 ppm | δ 8.21 ppm |

| 19F NMR (CHF2) | δ -125.0 ppm | δ -124.5 ppm |

| IR (NO2 stretch) | 1530 cm-1 | 1525 cm-1 |

| IR (C-F stretch) | 1115 cm-1 | 1120 cm-1 |

Analysis of Intramolecular Interactions: Hydrogen Bonding Characteristics of the Difluoroethyl Group

The difluoroethyl group can participate in weak intramolecular interactions. While not a classical hydrogen bond donor, the C-H bond on the difluoromethyl carbon (CHF2) is polarized by the adjacent fluorine atoms. This polarization can lead to weak C−H···O or C−H···N hydrogen bonds with the oxygen atoms of the nitro group or a nitrogen atom of the pyrazole ring, respectively. researchgate.net

Mechanistic Studies of Reaction Pathways Involving the Compound

Theoretical chemistry is instrumental in exploring the mechanisms of chemical reactions. researchgate.net For 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, computational studies can elucidate its formation pathways and potential subsequent reactions.

The synthesis of substituted pyrazoles often involves the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. researchgate.net DFT calculations can model the reaction pathway by identifying the transition state structures and calculating the activation energies for each step. This provides a detailed picture of the reaction mechanism, helping to explain regioselectivity and reaction kinetics. researchgate.net For example, theoretical studies can clarify why the 2,2-difluoroethyl hydrazine preferentially attacks a specific carbonyl group during the cyclization process, leading to the N1-substituted pyrazole.

Chemical Reactivity and Transformation Pathways of 1 2,2 Difluoroethyl 4 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring, an aromatic heterocycle, exhibits a rich and varied reactivity profile. The presence of both a strongly deactivating nitro group and an N-difluoroethyl substituent significantly modulates the electron density and, consequently, the chemical behavior of the pyrazole core in 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds. However, in the case of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, the pyrazole ring is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing nature of the nitro group at the C4 position, which reduces the electron density of the ring system. nih.govnih.gov The N1-substituted 2,2-difluoroethyl group also contributes to this deactivation through its inductive electron-withdrawing effect.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions. masterorganicchemistry.comresearchgate.net However, with the C4 position already occupied by a nitro group, any potential electrophilic substitution on 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole would be directed to the C5 position. The C3 position is less favored due to its proximity to the two ring nitrogen atoms. The reaction conditions for such substitutions would likely need to be harsh to overcome the significant deactivation of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyrazole Ring of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-(2,2-Difluoroethyl)-4,5-dinitro-1H-pyrazole |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-sulfonic acid |

The electron-deficient nature of the pyrazole ring in 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, exacerbated by the nitro and difluoroethyl groups, renders it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA) reactions are more likely to occur on this molecule than electrophilic substitutions. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C3 and C5). nih.gov

In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions on highly activated pyrazole systems. nih.gov Furthermore, the presence of a halogen at the C4 position of a nitropyrazole has been shown to be readily displaced by nucleophiles. nih.gov While 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole does not possess a halogen, this reactivity pattern highlights the susceptibility of the C4 position to nucleophilic attack in activated pyrazoles.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a range of other functionalities.

The most common transformation of the nitro group is its reduction to an amino group. This conversion is a crucial step in the synthesis of many biologically active compounds. nih.gov The reduction of 4-nitropyrazoles to 4-aminopyrazoles is a well-established reaction. nih.gov

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite. nih.gov The resulting 1-(2,2-difluoroethyl)-4-amino-1H-pyrazole would be a valuable intermediate for further synthetic modifications.

Table 2: Common Reagents for the Reduction of 4-Nitropyrazoles

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, room temperature | 4-Aminopyrazole derivative |

| Sn, HCl | Ethanol, reflux | 4-Aminopyrazole derivative |

| Fe, NH₄Cl | Ethanol/Water, reflux | 4-Aminopyrazole derivative |

| Na₂S₂O₄ | Water/Ethanol | 4-Aminopyrazole derivative |

This table provides a summary of general methods for the reduction of 4-nitropyrazoles.

Beyond reduction to an amine, the nitro group on the pyrazole ring can potentially be converted into other functional groups, although such transformations are less common for nitropyrazoles compared to nitroarenes. For instance, partial reduction of the nitro group could lead to nitroso or hydroxylamino derivatives. However, these reactions often require careful control of reaction conditions to avoid over-reduction to the amine.

In some activated aromatic systems, the nitro group can be displaced by strong nucleophiles. For highly electron-deficient pyrazoles, it is conceivable that under forcing conditions, the nitro group could be substituted by nucleophiles such as alkoxides or halides. nih.govnih.gov

Reactions of the 2,2-Difluoroethyl Substituent

The 2,2-difluoroethyl group attached to the N1 position of the pyrazole ring is generally considered to be chemically robust. The carbon-fluorine bond is strong, making the fluorine atoms resistant to displacement. However, the presence of two fluorine atoms on the β-carbon can influence the reactivity of the adjacent C-H bonds and the N-C bond.

While specific studies on the reactivity of the 2,2-difluoroethyl group on a pyrazole ring are limited, some general reactivity patterns of N-polyfluoroalkyl heterocycles can be considered. researcher.life It has been noted that N-difluorocyclopropylpyrazole moieties are stable towards many common reagents but can be unstable under conditions such as catalytic hydrogenation or in the presence of strong Lewis acids like AlCl₃. saskoer.ca

Elimination of HF from the 2,2-difluoroethyl group to form a vinylpyrazole is a potential reaction pathway, particularly under strong basic conditions. However, the acidity of the α-protons would be a key factor in determining the feasibility of this reaction. Hydrolysis of the C-F bonds is generally difficult and would require harsh conditions.

Transformations of the Fluoroalkyl Chain

While specific studies on the transformation of the 2,2-difluoroethyl chain attached to the 4-nitro-1H-pyrazole core are not extensively documented, its reactivity can be inferred from the behavior of similar fluoroalkyl groups on other heterocyclic and aromatic systems. The primary modes of reactivity involve the carbon-hydrogen and carbon-fluorine bonds of the ethyl substituent.

One potential transformation is the deprotonation of the C1 carbon (adjacent to the pyrazole ring). However, the acidity of these protons is generally low. A more significant potential transformation involves the C2 carbon bearing the fluorine atoms. The protons on this carbon (the -CF2H group) can be abstracted under specific conditions. Research has shown that combining a strong Brønsted superbase with a weak Lewis acid can enable the deprotonation of Ar–CF2H groups, creating reactive nucleophilic Ar–CF2– synthons. acs.org These intermediates can then react with a variety of electrophiles, suggesting a pathway for forming new carbon-carbon bonds at the difluoromethyl position. acs.org

Another possible transformation is a hydrodefluorinative reduction. A study on the difluoromethylation of N-heterocycles noted a synthetic application involving a rapid hydrodefluorinative reduction to create N-methylated products. nih.gov This suggests that under specific reductive conditions, the C-F bonds in the 2,2-difluoroethyl group could potentially be cleaved and replaced with C-H bonds.

Stability and Reactivity of the C-F Bond in the Context of the Pyrazole Core

The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry, a characteristic attributed to the significant electronegativity difference between carbon and fluorine. rsc.orgwikipedia.org This high bond dissociation energy (up to 130 kcal/mol) renders the C-F bond exceptionally stable and generally unreactive toward nucleophilic substitution. wikipedia.orgresearchgate.net The presence of two fluorine atoms on the same carbon atom (a gem-difluoro moiety) further enhances this stability. wikipedia.org

Despite its general inertness, the C-F bond's reactivity is governed by its highly polarized nature (Cδ+—Fδ−) and the presence of a low-energy σ* antibonding orbital. rsc.orgnih.gov While cleavage is challenging, it can be achieved under specific conditions, such as with fluorophilic reagents like organoaluminum compounds or via intramolecular reactions where proximity effects can lower the activation energy. nih.govresearchgate.net

Overview of Compound Stability and Incompatibility

Stability under Recommended Temperatures and Pressures

The compound is considered stable under normal, recommended conditions of storage and handling, which typically include a dry, cool, and well-ventilated environment away from sources of ignition. fishersci.com However, as with many nitrated heterocyclic compounds, it is susceptible to thermal decomposition at elevated temperatures. Studies on related nitropyrazoles, which are investigated as energetic materials, show they undergo exothermic decomposition, with onset temperatures often exceeding 200°C. researchgate.netmdpi.com For instance, the thermal decomposition of 3,4-dinitropyrazole begins at approximately 212°C. researchgate.net

Identification of Incompatible Reagents (e.g., Strong Oxidizing Agents)

To maintain its stability and prevent hazardous reactions, 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole should not be mixed with certain classes of chemicals. Based on data for 4-nitro-1H-pyrazole, incompatible materials include:

Strong oxidizing agents fishersci.com

Strong acids fishersci.com

Strong bases fishersci.com

Contact with these substances could lead to vigorous, exothermic reactions, potentially causing decomposition of the material.

Analysis of Potential Hazardous Decomposition Products

Thermal decomposition or combustion of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is expected to release toxic and irritating gases and vapors. The elemental composition of the molecule (carbon, hydrogen, nitrogen, oxygen, and fluorine) dictates the likely products of such a breakdown.

Interactive Table: Compound Stability and Hazards

| Property | Description | Source Index |

| Chemical Stability | Stable under normal and recommended storage conditions. | fishersci.com |

| Conditions to Avoid | Elevated temperatures, sources of ignition, contact with incompatible materials. | fishersci.com |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | fishersci.com |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (B91410) (HF). | fishersci.com |

Applications As Synthetic Intermediates and Building Blocks in Advanced Materials and Organic Synthesis

Strategic Use in the Construction of Diverse Heterocyclic Systems

The structure of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole makes it a valuable building block for the synthesis of a variety of other heterocyclic compounds. The most common synthetic strategy involves the chemical reduction of the 4-nitro group to form the corresponding 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole. This amino-pyrazole derivative is a highly versatile intermediate. nih.gov

The newly introduced amino group can participate in a range of cyclization and condensation reactions. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents to construct fused ring systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. nih.gov These fused heterocyclic scaffolds are prominent in medicinal chemistry and materials science. nih.gov The Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can be employed on related pyrazole (B372694) precursors to introduce formyl groups, further enabling the construction of diverse heterocyclic systems. nih.gov

The general synthetic pathway is outlined in the table below, showcasing the conversion of the nitro-pyrazole to the amino-pyrazole and its subsequent potential use in forming fused heterocycles.

| Step | Reaction | Reactant | Product | Application |

| 1 | Nitro Group Reduction | 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole | Key intermediate formation |

| 2 | Condensation/Cyclization | 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole + Dicarbonyl Compound | Fused Pyrazolo-pyrimidine/pyridine | Synthesis of complex heterocycles |

This strategic conversion highlights the role of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole as a masked precursor for the more synthetically versatile amino-pyrazole, enabling the creation of complex molecular architectures. nih.gov

Role in the Synthesis of Functionalized Pyrazole Derivatives for Material Science

In the field of material science, pyrazole derivatives are investigated for their applications as fluorescent agents, dyes, and components of other functional materials. globalresearchonline.net The synthesis of these materials often requires a pyrazole core that can be systematically modified or "functionalized" to fine-tune its electronic and photophysical properties. nih.gov

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole serves as an important precursor for such functionalized derivatives. Following the reduction of the nitro group to an amine, the resulting 4-amino-pyrazole can be subjected to various chemical transformations. For example, the amino group can be converted into a diazonium salt, which can then undergo reactions like the Sandmeyer reaction to introduce a wide range of functional groups (e.g., -CN, -Cl, -Br) at the 4-position. These groups can profoundly alter the electronic properties of the pyrazole ring.

Furthermore, the amino group itself can be used as an anchor to attach larger chromophoric or electronically active moieties through amide or imine bond formation. The presence of the 1-(2,2-difluoroethyl) group is particularly relevant in material science, as fluorine atoms can enhance thermal stability, modify solubility, and influence the solid-state packing of molecules, all of which are critical parameters for functional materials. thieme-connect.de

Development of Novel Coordination Compounds and Ligands

Pyrazole and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net These complexes have applications in catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net While the electron-withdrawing nature of the 4-nitro group in 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole makes it a relatively weak ligand, its derivative, 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole, is a much more effective building block for designing sophisticated ligands.

The amino group provides a reactive site for introducing other coordinating groups. For instance, it can be reacted with aldehydes or ketones to form Schiff base ligands, or with molecules containing carboxylic acids or other donor atoms to create multidentate chelating ligands. nih.gov These tailored ligands can then be used to form coordination complexes with specific geometries and electronic properties. The pyrazole ring itself provides a nitrogen donor atom for coordination, and the additional functional groups introduced via the amino precursor can provide further coordination sites, leading to bidentate or tridentate ligands. mdpi.com This synthetic flexibility allows for the creation of novel coordination compounds with potentially unique catalytic or physical properties. researchgate.net

Utility in the Agrochemical Sector for Pyrazole-Based Active Motifs

The pyrazole scaffold is a "privileged structure" in the agrochemical industry, forming the core of numerous highly effective fungicides, insecticides, and herbicides. nih.govglobalresearchonline.net Fluorinated pyrazole derivatives are of particular interest due to their enhanced biological activity and metabolic stability. thieme-connect.de

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a key building block in the synthesis of these pyrazole-based active motifs. Its primary role is as a precursor to 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole. This amino intermediate is crucial for constructing the final active ingredients. For example, in the synthesis of many pyrazole carboxamide fungicides, the amino group is acylated with a specific acid chloride to form the critical amide bond that is often essential for the compound's fungicidal activity.

Design and Synthesis of Chemical Libraries

In modern drug discovery and materials research, the generation of chemical libraries containing a large number of structurally related compounds is a common strategy for identifying new lead molecules. nih.gov The pyrazole scaffold is an attractive core for such libraries due to its proven biological relevance and synthetic tractability. nih.gov

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is an excellent starting material for building a focused library of pyrazole derivatives. The key transformation is the reduction of the nitro group to the 4-amino-pyrazole intermediate. nih.gov This single intermediate can then be used in a variety of parallel synthesis reactions to create a large library of compounds. The amino group can be reacted with a diverse set of building blocks, such as:

Acid chlorides and sulfonyl chlorides: To generate a library of amides and sulfonamides.

Aldehydes and ketones: To produce a library of imines (Schiff bases).

Isocyanates and isothiocyanates: To create a library of ureas and thioureas.

This approach, where a common intermediate is used to generate many final products, is highly efficient for exploring the chemical space around the 1-(2,2-difluoroethyl)pyrazole core and for discovering new compounds with desired biological or material properties.

| Library Type | Key Reaction on Amino Intermediate | Resulting Functional Group |

| Amide Library | Acylation with various acid chlorides | -NH-C(=O)-R |

| Sulfonamide Library | Reaction with various sulfonyl chlorides | -NH-SO2-R |

| Urea/Thiourea Library | Reaction with various isocyanates/isothiocyanates | -NH-C(=O/S)-NH-R |

Contributions to Industrial Chemical Processes

In the large-scale production of specialty chemicals, such as pharmaceuticals and agrochemicals, the efficiency, reliability, and safety of the synthetic route are paramount. Intermediates used in these processes must be stable, easy to handle, and consistently produced in high purity.

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole fits these criteria well. Nitroaromatic compounds are often stable, crystalline solids, which simplifies their purification, storage, and handling in an industrial setting. The synthesis of complex molecules is often broken down into several stages, and this nitro-pyrazole serves as a reliable intermediate that can be manufactured on a large scale. google.com

Its primary industrial role is to be converted into the 4-amino-pyrazole derivative, which is often a more reactive and less stable compound. By storing and transporting the chemical in its more stable nitro form, and only converting it to the amine immediately before the next step, industrial processes can be made safer and more efficient. This makes 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole a valuable component in the multi-step industrial synthesis of high-value chemical products. exsyncorp.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Eco-Compatible Synthetic Routes

The conventional synthesis of pyrazole (B372694) derivatives often involves hazardous reagents and solvents, creating a need for greener alternatives. benthamdirect.com Future research should focus on developing sustainable synthetic pathways for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole. Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are promising areas of exploration. benthamdirect.comresearchgate.net These green chemistry approaches aim to improve efficiency, reduce reaction times, and minimize environmental impact compared to traditional methods. mdpi.com A key goal would be to adapt existing protocols for fluorinated compounds, which often rely on specialized and potentially hazardous reagents, to more sustainable options using safer fluorine sources like caesium fluoride (B91410) in flow chemistry systems. sciencedaily.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Traditional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Solvent-free conditions or use of benign solvents (e.g., water, ethanol) mdpi.com |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonic assistance researchgate.netbenthamdirect.com |

| Catalysts | Strong bases or metal catalysts | Renewable or reusable catalysts, biocatalysis benthamdirect.comnih.gov |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes) researchgate.net |

| Yields | Variable | Often higher yields researchgate.net |

| Work-up | Complex purification steps | Simpler, often involving just filtration researchgate.net |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The chemical structure of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole offers multiple sites for chemical modification. The nitro group at the 4-position is a key functional handle, being susceptible to reduction to form 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. exsyncorp.com This amino derivative would serve as a versatile intermediate for a wide array of derivatization strategies, including amide bond formation and C-N coupling reactions, to generate libraries of novel compounds. sci-hub.se Furthermore, an unexplored area is the influence of the 2,2-difluoroethyl substituent on the reactivity of the pyrazole ring itself, particularly concerning electrophilic substitution or metal-catalyzed cross-coupling reactions. Understanding these patterns is crucial for unlocking the full synthetic potential of the molecule.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems

While standard characterization techniques such as NMR, IR, and mass spectrometry are fundamental, future work should employ advanced methods to gain deeper structural insights. nih.gov For 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole and its derivatives, multinuclear NMR (including ¹⁹F NMR) is essential for confirming the presence and environment of the fluorine atoms. elsevierpure.com Advanced mass spectrometry techniques can elucidate fragmentation patterns, while single-crystal X-ray diffraction will be critical for unambiguously determining the three-dimensional structure of the molecule and its derivatives. tandfonline.comrsc.org These advanced techniques are vital for understanding the subtle structural effects of fluorination and for characterizing complex systems, such as co-crystals or host-guest complexes. rsc.orgmdpi.com

Table 2: Key Spectroscopic Data for Characterization of Fluorinated Pyrazoles

| Technique | Purpose | Typical Observations for Fluorinated Pyrazoles |

|---|---|---|

| ¹H NMR | Determines proton environments and coupling. | Signals for pyrazole ring protons and the ethyl group, with characteristic splitting due to fluorine (H-F coupling). nih.gov |

| ¹³C NMR | Identifies carbon skeleton. | Signals are influenced by the electronegative fluorine and nitro groups. C-F coupling is observable. nih.gov |

| ¹⁹F NMR | Directly observes the fluorine atoms. | Provides information on the chemical environment of the difluoroethyl group. elsevierpure.com |

| IR Spectroscopy | Identifies functional groups. | Characteristic bands for C-F, N-O (nitro group), and pyrazole ring vibrations are expected. rsc.org |

| Mass Spectrometry | Determines molecular weight and fragmentation. | Provides the molecular ion peak and insight into the molecule's stability and structure. tandfonline.com |

| X-ray Crystallography | Determines solid-state structure. | Reveals bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.orgmdpi.com |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Investigation of Solid-State Properties and Crystal Engineering Potential

The solid-state properties of nitropyrazole derivatives are of significant interest, particularly in the field of energetic materials. nih.govresearchgate.net Future research should involve a thorough investigation of the crystallography of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole. Studies on polymorphism, thermal stability, and density are essential. rsc.orgacs.org The principles of crystal engineering could be applied to design co-crystals with other molecules to modulate physical properties such as stability and sensitivity. Understanding the intermolecular interactions, such as hydrogen bonds and halogen bonds involving the fluorine atoms, is key to controlling the supramolecular architecture and bulk properties of the material. rsc.orgmdpi.com

Table 3: Crystallographic Properties of Related Nitropyrazole Compounds

| Compound | Space Group | Density (g/cm³) | Key Intermolecular Interactions |

|---|---|---|---|

| 4-Iodo-1H-pyrazole | Cmme | --- | N-H···N hydrogen bonds forming a catemeric motif. mdpi.com |

| 4-Nitropyrazole Derivative (energetic salt) | P2₁/c | 2.04 | Hydrogen bonds, π-π stacking. rsc.org |

Expansion of Applications in Emerging Industrial Technologies

The unique combination of a pyrazole core, a nitro group, and a difluoroethyl substituent suggests a broad range of potential applications. The structural motif of fluorinated pyrazoles is prevalent in modern fungicides and other agrochemicals. sci-hub.seresearchgate.net A related compound, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant Milvexian. exsyncorp.com Future research should therefore explore the potential of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole and its derivatives as novel therapeutic agents or plant protection agents. nih.govresearchgate.net Beyond life sciences, the electronic properties of pyrazoles could be exploited in materials science, for example, in the development of novel fluorescent probes or materials for optoelectronic devices. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole?

The synthesis of difluoroethyl-substituted pyrazoles typically involves cyclocondensation or nucleophilic substitution. For example, a two-step approach may include:

- Step 1 : Formation of the pyrazole core via cyclocondensation of β-keto esters or analogous reagents with hydrazine derivatives.

- Step 2 : Introduction of the 2,2-difluoroethyl group via alkylation using 2,2-difluoroethyl halides or related electrophiles under basic conditions (e.g., K₂CO₃ in DMF). Patents (e.g., WO2011144549) describe methods for analogous compounds, emphasizing controlled reaction temperatures (40–80°C) and inert atmospheres to minimize side reactions .

Q. How can the purity and structural integrity of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (≥95% is typical for research-grade material) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, difluoroethyl at N1). For example, the difluoroethyl group shows characteristic splitting patterns (e.g., ¹H NMR: δ 4.8–5.2 ppm, triplet of triplets; ¹⁹F NMR: δ -120 to -130 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry; analogous pyrazole derivatives have been structurally validated using this method .

Q. What are the critical storage and stability considerations for this compound?

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and light, as nitro groups are prone to photodegradation .

- Stability monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., nitro reduction to amine or difluoroethyl group hydrolysis) .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively functionalized for downstream applications?

- Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or use of NaBH₄/CuCl₂ in methanol at 0–25°C yields the corresponding 4-amino derivative. Monitor reaction progress via TLC to avoid over-reduction .

- Nucleophilic substitution : Replace the nitro group with thiols or alkoxides under SNAr conditions (e.g., K₂CO₃, DMSO, 80°C) .

Q. What computational strategies are effective for modeling the electronic properties of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potential maps, highlighting electron-deficient regions (e.g., nitro group) for reactivity studies .

- Molecular docking : Use PyMOL or AutoDock to simulate interactions with biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data for analogous pyrazoles .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Case example : Discrepancies in ¹³C NMR chemical shifts for the difluoroethyl group may arise from solvent effects (DMSO vs. CDCl₃) or concentration-dependent aggregation.

- Resolution : Cross-validate with high-resolution MS and 2D NMR (HSQC, HMBC) to assign signals unambiguously. Compare data with structurally validated analogs (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, CAS 79194-60-8) .

Methodological Notes

- Synthetic optimization : If low yields occur during alkylation, screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., THF) to improve reactivity .

- Safety protocols : Always use PPE (gloves, goggles) when handling this compound. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets for nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.